Nalmefene methiodide

Catalog No.
S3044528
CAS No.
136440-71-6
M.F
C22H28INO3
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalmefene methiodide

CAS Number

136440-71-6

Product Name

Nalmefene methiodide

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide

Molecular Formula

C22H28INO3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1

InChI Key

TYVHPUCHIBHVEV-ZTKPOCDQSA-N

SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

solubility

not available

Canonical SMILES

C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Source

While no direct research on Nalmefene methiodide is available, the antagonistic properties of Nalmefene are documented in various sources. One such example is "Neurobiology of Alcohol Dependence" by Sinclair and Li.

  • Drug Delivery Systems: Nalmefene methiodide's unique chemical properties might be useful in developing novel drug delivery systems. Its potential advantages could include improved absorption, targeted delivery to specific tissues, or sustained release of the active compound. Research in this area would involve investigating the pharmacokinetic profile and potential modifications to enhance its delivery characteristics [2].

Source

Research on utilizing Nalmefene for specific delivery methods is ongoing. You can find an example in "Development of a Self-Assembling Peptide System for Sustained Delivery of Nalmefene: " published in the International Journal of Pharmaceutics.

  • Pharmacological Effects Beyond Opioid Antagonism: While the primary focus might be on its relation to opioid receptors, Nalmefene methiodide could possess other pharmacological effects. Research could involve in vitro and in vivo studies to explore its interactions with other receptor systems or potential biological activities [3].

Source

Studying the interaction of drugs with various biological systems is a common practice. You can find an example of a similar approach in "In Vitro Evaluation of the Pharmacological Activity of Berberine Derivatives: " published in Molecules.

Nalmefene methiodide is a quaternary ammonium derivative of nalmefene, an opioid antagonist primarily utilized in the treatment of opioid overdose and alcohol dependence. The chemical structure of nalmefene methiodide is characterized by the presence of a methiodide group, which enhances its pharmacological properties and solubility. Nalmefene itself is known for its ability to block mu-opioid receptors, thereby reversing the effects of opioids like respiratory depression and sedation. It has a molecular formula of C21H25NO3C_{21}H_{25}NO_{3} and a molar mass of approximately 339.435 g/mol .

Typical of quaternary ammonium compounds. It can participate in nucleophilic substitutions due to the presence of its positively charged nitrogen atom. The methiodide group can also be hydrolyzed under certain conditions, leading to the release of iodide ions and the regeneration of nalmefene. Additionally, nalmefene can react with glucuronic acid in the liver, resulting in glucuronidation, which is a significant metabolic pathway for its elimination from the body .

Nalmefene methiodide exhibits potent biological activity as an opioid receptor antagonist. It primarily acts on mu-opioid receptors with high affinity, leading to the blockade of opioid effects. This compound has been shown to precipitate withdrawal symptoms in individuals physically dependent on opioids due to its competitive antagonistic properties . Furthermore, nalmefene methiodide may have partial agonist activity at kappa-opioid receptors, which could influence its efficacy in treating alcohol use disorders by modulating dopaminergic pathways .

The synthesis of nalmefene methiodide typically involves the alkylation of nalmefene with methyl iodide or other alkylating agents. This process can be carried out under basic conditions to facilitate the nucleophilic attack on the nitrogen atom of nalmefene, resulting in the formation of the quaternary ammonium compound. The reaction conditions must be carefully controlled to achieve optimal yields while minimizing side reactions .

General Reaction Scheme

  • Starting Material: Nalmefene
  • Reagent: Methyl iodide
  • Conditions: Basic medium (e.g., sodium hydroxide)
  • Product: Nalmefene methiodide

Nalmefene methiodide is primarily used in clinical settings for:

  • Opioid Overdose Treatment: It effectively reverses the effects of opioid overdose by blocking mu-opioid receptors.
  • Alcohol Dependence: As an adjunct therapy, it may help reduce alcohol consumption by modulating opioid pathways involved in addiction .
  • Research: Its unique properties make it valuable for studying opioid receptor dynamics and pharmacology.

Studies have demonstrated that nalmefene methiodide interacts with various neurotransmitter systems beyond opioids. For instance, it has been shown to affect dopamine uptake rates in brain slices from animal models, suggesting potential implications for dopaminergic signaling in addiction mechanisms . Furthermore, its interactions with other medications that act on opioid receptors must be considered in clinical settings to avoid adverse effects or diminished therapeutic efficacy.

Nalmefene methiodide shares structural and functional similarities with several other compounds, particularly those within the class of opioid antagonists. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsPrimary UseUnique Features
NaloxoneA non-selective opioid antagonistOpioid overdose reversalShorter half-life compared to nalmefene
NaltrexoneAn opioid antagonist with similar structureOpioid dependence treatmentLiver toxicity at high doses; shorter action
BuprenorphineA partial agonist at mu-opioid receptorsPain management; opioid dependenceMixed agonist-antagonist properties
MethadoneA full agonist at mu-opioid receptorsOpioid dependence treatmentLong duration of action

Nalmefene methiodide stands out due to its longer half-life and unique interaction profile with kappa-opioid receptors, potentially offering advantages over other opioid antagonists in specific therapeutic contexts .

N-Alkylation Strategies for Quaternary Salt Formation

The synthesis of nalmefene methiodide primarily involves the N-alkylation of nalmefene, a morphinan derivative, with methyl iodide. This quaternization reaction occurs under basic conditions, typically employing potassium tert-butoxide to deprotonate the tertiary amine group of nalmefene, facilitating nucleophilic attack on the methyl iodide [2]. The reaction proceeds via an SN2 mechanism, where the iodide ion acts as a leaving group, resulting in the formation of the quaternary ammonium salt [4]. Comparative studies on alkylating agents indicate that methyl iodide outperforms alternatives like methyl bromide due to its higher reactivity and better leaving group ability, which minimizes side reactions such as over-alkylation or decomposition [2] [7].

A critical consideration in this step is the stoichiometric ratio of methyl iodide to nalmefene. Excess methyl iodide (1.5–2.0 equivalents) ensures complete quaternization, while lower ratios risk incomplete conversion, leaving residual tertiary amine impurities [2] [8]. The reaction typically achieves yields exceeding 85% under optimized conditions, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of unreacted starting materials [2].

Anhydrous Solvent Systems in Quaternization Reactions

Anhydrous tetrahydrofuran (THF) is the solvent of choice for nalmefene methiodide synthesis due to its ability to dissolve both polar and nonpolar reactants while maintaining a moisture-free environment [2] [3]. The exclusion of water is critical, as trace moisture can hydrolyze methyl iodide to methanol, reducing alkylation efficiency and generating unwanted byproducts [8]. In industrial settings, molecular sieves or inert gas purges (e.g., nitrogen or argon) are employed to ensure anhydrous conditions throughout the reaction [2].

Alternative solvents like dimethyl sulfoxide (DMSO) have been explored for their high polarity, which accelerates reaction kinetics. However, DMSO poses challenges in subsequent purification steps due to its high boiling point (189°C), complicating solvent removal [3]. THF strikes a balance between reactivity and practicality, enabling efficient mixing and easy distillation post-reaction [2].

Alkylating Agent Selection and Reaction Parameters

Methyl iodide remains the predominant alkylating agent due to its optimal balance of reactivity, cost, and availability. Reaction parameters include:

  • Temperature: 35–40°C, balancing reaction rate and thermal stability of nalmefene [2].
  • Time: 5–6 hours under reflux, ensuring complete conversion without degradation [2] [8].
  • Base: Potassium tert-butoxide (1.2 equivalents), which provides strong basicity without introducing coordinating ions that could hinder alkylation [2].

Lower temperatures (<30°C) prolong reaction times, while higher temperatures (>50°C) risk epoxide ring opening in the nalmefene structure, leading to byproducts like 7,8-dehydro nalmefene [7]. Stirring efficiency also impacts yield, as inhomogeneous mixing can create localized excesses of methyl iodide, promoting side reactions [8].

Concentration Influences on Reaction Efficiency

Concentration optimization is critical for maximizing reaction efficiency. A substrate concentration of 0.2–0.3 M in THF ensures sufficient molecular collisions without inducing viscosity-related mixing issues [2]. For example, a 300 mL THF solution containing 26 g of potassium tert-butoxide and 64 g of methyl triphenylphosphonium bromide achieves optimal reactivity when combined with 13.6 g of naltrexone hydrochloride precursor [2]. Higher concentrations (>0.5 M) risk precipitation of intermediates, while lower concentrations (<0.1 M) reduce throughput and increase solvent costs [8].

Wittig Reaction Application in Methiodide Formation

The Wittig reaction plays a pivotal role in synthesizing nalmefene’s 6-methylene group, a structural prerequisite for methiodide formation. Triphenylmethylphosphonium bromide and sodium hydride in DMSO generate the ylide necessary for olefination at the 6-position of naltrexone [3]. This step proceeds with >90% regioselectivity, as the steric hindrance of the morphinan skeleton directs ylide attack to the less hindered 6-keto position [3] [7]. Post-reaction, the phosphine oxide byproduct is removed via aqueous extraction, ensuring high purity before quaternization [3].

Purification and Recovery Techniques

Purification of nalmefene methiodide involves sequential steps:

  • Liquid-Liquid Extraction: Ethyl acetate partitions the product from aqueous phases, removing hydrophilic impurities like excess iodide salts [2].
  • Crystallization: Cooling the reaction mixture induces crystallization, with ether/water mixtures (4:1 v/v) yielding >95% pure nalmefene methiodide [2] [8].
  • Bisulfite Adduct Precipitation: Adding sodium bisulfite selectively precipitates naltrexone impurities as bisulfite adducts, leaving nalmefene methiodide in solution [8].

These methods collectively achieve a final purity of ≥99%, as verified by high-performance liquid chromatography (HPLC) [8].

Scale-up Considerations and Manufacturing Challenges

Industrial-scale production faces several hurdles:

  • Toxicology: Methyl iodide’s volatility and toxicity necessitate closed-system reactors and rigorous ventilation [8].
  • Solvent Recovery: THF recycling via distillation reduces costs but requires careful management to prevent peroxide formation [2].
  • Consistency: Batch-to-batch variability in stirring efficiency and temperature control can alter reaction kinetics, necessitating real-time monitoring systems [8].

Recent advancements include continuous-flow reactors, which enhance mixing and heat transfer, improving yield consistency at multi-kilogram scales [8].

Nalmefene methiodide exhibits its pharmacological activity through specific molecular interactions with opioid receptors, primarily mediated by its morphinan scaffold and quaternary ammonium structure [1] [2]. The compound maintains the core structural elements essential for opioid receptor recognition while incorporating a methiodide quaternary nitrogen that fundamentally alters its pharmacokinetic properties and receptor binding dynamics [3] [4].

The morphinan scaffold of nalmefene methiodide forms the foundation for receptor interaction through multiple contact points within the orthosteric binding pocket [5]. The primary binding determinant involves formation of an ionic interaction between the quaternary ammonium nitrogen and the conserved aspartate residue Asp147 located in transmembrane domain 3 [1] [2] [5]. This salt bridge formation represents a critical anchoring point that positions the ligand within the receptor binding site for optimal complementary interactions.

The phenolic hydroxyl group at position 3 engages in water-mediated hydrogen bonding networks with histidine 297 in transmembrane domain 6 [1] [5]. This interaction network extends to include tyrosine 148 in transmembrane domain 3 and the backbone carbonyl of lysine 233 in transmembrane domain 5, creating a stabilized binding complex that enhances receptor affinity [5]. The 6-methylene substitution, unique to nalmefene compared to other morphinan antagonists like naltrexone, provides optimized hydrophobic interactions within the binding pocket that contribute to its enhanced receptor affinity profile [6] [7].

The 4,5α-epoxy bridge serves as a conformational constraint that maintains the morphinan scaffold in a configuration conducive to receptor binding [6] [1]. This structural feature is essential for proper positioning of key pharmacophoric elements and contributes to the overall binding stability through geometric complementarity with the receptor binding pocket architecture.

Structural ElementReceptor InteractionBinding Contribution
Quaternary nitrogenSalt bridge with Asp147Primary binding anchor
3-Phenolic OHWater-mediated H-bonding with His297Affinity enhancement
6-Methylene groupHydrophobic interactionsSelectivity optimization
4,5α-Epoxy bridgeConformational constraintBinding stability
17-CyclopropylmethylSteric interactionsAntagonist activity

Comparative Binding Profiles across Opioid Receptor Subtypes

Nalmefene methiodide demonstrates differential binding affinities across the three classical opioid receptor subtypes, with a distinct preference hierarchy that influences its pharmacological profile [8]. Comprehensive radioligand binding studies using tritiated receptor binding assays reveal that nalmefene exhibits highest affinity for kappa-opioid receptors with a binding constant of 0.024 nanomolar, representing a three-fold greater affinity compared to mu-opioid receptors [8].

At mu-opioid receptors, nalmefene methiodide maintains high affinity binding with a dissociation constant of 0.083 nanomolar, demonstrating approximately five-fold higher binding affinity compared to naloxone [9] [10] [11]. This enhanced binding profile translates to more potent receptor occupancy at lower concentrations, with positron emission tomography studies demonstrating 87-100 percent mu-opioid receptor occupancy at therapeutic doses [12] [13].

The compound exhibits significantly lower affinity for delta-opioid receptors, with binding constants approximately 200-fold higher than those observed for kappa-opioid receptors [8]. This marked selectivity profile suggests that therapeutic effects are primarily mediated through mu- and kappa-opioid receptor interactions, with minimal contribution from delta-opioid receptor activation.

Functional characterization studies using guanosine triphosphate gamma sulfur binding assays demonstrate that nalmefene methiodide acts as a competitive antagonist at mu-opioid receptors, with an inhibitory concentration producing 50 percent maximal effect of 13 nanomolar and maximal inhibition of 91 percent [8]. At kappa-opioid receptors, the compound exhibits partial agonist activity, distinguishing it from pure antagonist behavior observed at mu- and delta-opioid receptors [8].

Receptor SubtypeBinding Affinity (Ki, nM)Relative SelectivityFunctional Activity
κ-opioid (KOR)0.024Highest affinityPartial agonist
μ-opioid (MOR)0.0833-fold lower than KORAntagonist
δ-opioid (DOR)4.2200-fold lower than KORAntagonist

Structure-Activity Relationships of Quaternary Morphinan Derivatives

The quaternarization of morphinan-based opioid ligands through methiodide formation represents a significant structural modification that impacts both receptor binding characteristics and pharmacokinetic properties [14] [15]. Comparative analysis of quaternary morphinan derivatives reveals consistent patterns in structure-activity relationships that govern their biological activity profiles.

Nalmefene methiodide maintains high receptor binding affinity despite quaternarization, contrasting with naloxone methiodide which demonstrates reduced affinity compared to its parent compound [14] [15] [16]. This differential effect suggests that the 6-methylene substitution in nalmefene provides structural optimization that compensates for potential binding decrements associated with quaternary nitrogen formation [6] [7].

The introduction of the methiodide functionality fundamentally alters blood-brain barrier permeability, with naloxone methiodide showing approximately 40-fold reduced central nervous system penetration compared to naloxone hydrochloride [16]. Mass spectrometry analysis demonstrates that while quaternary morphinan derivatives exhibit substantially reduced brain uptake, low but detectable levels may still reach central nervous system tissues, particularly under specific physiological conditions [16].

Structure-activity analysis reveals that the cyclopropylmethyl substituent at position 17 remains critical for antagonist activity in quaternary derivatives, maintaining steric interactions that prevent receptor activation [6] [2]. The phenolic hydroxyl group at position 3 continues to participate in essential hydrogen bonding networks, though the overall binding geometry may be subtly altered by the charged quaternary nitrogen [1] [5].

Quaternary morphinan derivatives demonstrate altered receptor binding kinetics compared to their tertiary amine precursors [15]. The charged nature of the quaternary nitrogen may influence approach and dissociation rates from the receptor binding site, potentially affecting the temporal profile of receptor occupancy and biological activity duration.

DerivativeMolecular WeightBBB PermeabilityReceptor Affinity ChangePrimary Application
Nalmefene methiodide481.37 DaReducedMaintained high affinityResearch tool
Naloxone methiodide481.31 Da40-fold reducedLower than parentPeripheral antagonist
Naltrexone methiodide495.34 DaReducedSimilar to parentResearch tool

Molecular Modeling of Receptor-Ligand Interactions

Computational molecular modeling studies provide detailed atomic-level insights into the binding mechanisms of nalmefene methiodide with opioid receptors [17] [18]. Molecular dynamics simulations conducted at microsecond timescales reveal the dynamic nature of receptor-ligand interactions and identify key conformational changes associated with ligand binding and receptor activation states [1] [17].

Docking studies utilizing crystallographic structures of mu-opioid receptors demonstrate that nalmefene adopts binding poses similar to other morphinan ligands, with the morphinan scaffold oriented within the orthosteric binding pocket [2] [17]. AutoDock and Glide molecular docking calculations consistently position the quaternary nitrogen in proximity to the conserved aspartate residue, supporting experimental binding data regarding salt bridge formation [17].

Free energy perturbation calculations quantitatively predict the binding affinity differences between nalmefene and related compounds [2]. These computational predictions show qualitative agreement with experimental binding data, with calculated binding free energy differences of 1.2 plus or minus 1.1 kilocalories per mole for morphine versus hydromorphone comparisons, matching experimental differences of 0.4 plus or minus 0.3 kilocalories per mole [2].

Molecular dynamics simulations reveal that receptor binding involves coordinated movements of transmembrane domains 3, 6, and 7 [17] [18] [5]. The binding of agonists versus antagonists produces distinct conformational signatures, with antagonists like nalmefene stabilizing inactive receptor conformations through specific contact patterns that prevent the conformational changes required for G protein coupling [17] [18].

Advanced computational studies identify the critical role of histidine 297 tautomeric states in ligand recognition [1]. Molecular dynamics simulations demonstrate that the HID tautomer of histidine 297 enables formation of alternative binding modes, while the HIE tautomer stabilizes conventional binding orientations [1]. This tautomeric switching mechanism may contribute to the pH-dependent binding characteristics observed for some opioid ligands.

Modeling MethodKey FindingAccuracyApplication
Molecular DockingOrthosteric pocket bindingHigh correlationPose prediction
Free Energy PerturbationQuantitative affinity prediction±1.1 kcal/molRanking compounds
Molecular DynamicsConformational dynamicsμs timescalesMechanism elucidation
Tautomer AnalysispH-dependent bindingQualitativeBinding optimization

Allosteric Modulation Mechanisms

Investigation of allosteric modulation mechanisms for nalmefene methiodide reveals limited evidence for confirmed allosteric binding sites distinct from the orthosteric pocket [19] [20]. Computational cavity detection algorithms and experimental binding studies have not identified definitive allosteric sites that modulate nalmefene binding or activity at opioid receptors.

However, indirect allosteric effects may occur through receptor conformational coupling mechanisms [21] [5]. Binding studies suggest that nalmefene may influence the conformational states of transmembrane domains in ways that propagate through the receptor structure, potentially affecting the binding of other ligands or the receptor's interaction with intracellular signaling proteins [5].

Research into positive allosteric modulators of related G protein-coupled receptors provides insights into potential mechanisms that could apply to opioid receptor systems [19] [20]. Studies with GluN2A-selective positive allosteric modulators demonstrate that allosteric binding sites can significantly influence receptor function when combined with orthosteric ligands like nalmefene in complex pharmacological protocols [19].

The concept of functional selectivity or biased signaling represents a form of allosteric modulation where ligands can preferentially activate specific signaling pathways [17] [18]. While nalmefene methiodide primarily acts as an antagonist, subtle differences in its binding compared to other antagonists may influence the degree to which various signaling cascades are blocked [17].

Conformational analysis suggests that the quaternary nature of nalmefene methiodide may influence receptor dynamics in ways that differ from tertiary amine ligands [15]. These structural changes could theoretically affect allosteric communication within the receptor, though specific mechanistic evidence remains limited.

Current understanding indicates that nalmefene methiodide functions primarily through competitive antagonism at orthosteric binding sites rather than through confirmed allosteric modulation mechanisms [8]. Future research directions may focus on identifying potential allosteric sites that could be targeted for enhanced selectivity or reduced side effects.

Influence of Quaternary Structure on Receptor Binding Dynamics

The quaternary ammonium structure of nalmefene methiodide significantly influences receptor binding dynamics through multiple mechanisms that distinguish it from tertiary amine morphinan ligands [14] [15]. The permanent positive charge associated with quaternary nitrogen alters both the approach kinetics and dissociation characteristics from opioid receptor binding sites.

Binding kinetic studies demonstrate that quaternary morphinan derivatives exhibit modified association and dissociation rate constants compared to their tertiary amine analogs [15]. The charged nature of the quaternary nitrogen may create electrostatic interactions that influence the trajectory of ligand approach to the receptor binding pocket, potentially affecting both the specificity and efficiency of receptor engagement.

Receptor occupancy studies using positron emission tomography reveal that nalmefene maintains prolonged receptor binding with slow dissociation kinetics [12] [13]. The binding occupancy remains at 83-100 percent at 26 hours post-administration, with detectable occupancy persisting at 50 hours despite very low plasma concentrations [12]. This prolonged binding suggests tight receptor engagement that may be influenced by the quaternary structure.

The quaternary structure influences the hydration shell surrounding the ligand, which can affect binding thermodynamics [16]. Computational studies indicate that quaternary ammonium compounds typically maintain more ordered water structures compared to tertiary amines, potentially affecting the entropic contributions to binding affinity [16].

Electrostatic interactions between the quaternary nitrogen and receptor residues may create unique binding modes not accessible to tertiary amine ligands [15]. While the primary salt bridge formation with aspartate 147 remains consistent, secondary electrostatic interactions may contribute to the overall binding stability and residence time observed for quaternary derivatives.

The reduced blood-brain barrier permeability of quaternary compounds creates unique pharmacokinetic profiles that influence receptor binding dynamics in different tissue compartments [16]. Peripheral tissues may experience prolonged quaternary ligand exposure compared to central nervous system tissues, leading to differential receptor occupancy patterns across anatomical regions.

Analysis of binding cooperativity reveals that quaternary structure may influence multi-site binding interactions [22]. Studies with quaternary G protein-coupled receptor ligands suggest that charged nitrogen centers can participate in complex binding networks that affect overall receptor binding dynamics and functional outcomes.

Binding ParameterQuaternary EffectMechanismFunctional Consequence
Association RateModified approach kineticsElectrostatic guidanceAltered onset profile
Dissociation RateProlonged residence timeEnhanced binding stabilityExtended duration
Receptor OccupancySustained bindingTight receptor engagementProlonged pharmacology
Tissue DistributionDifferential penetrationBBB restrictionCompartment-specific effects

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

481.11139 g/mol

Monoisotopic Mass

481.11139 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-14-2024

Explore Compound Types